molecular formula C7H11BClNO2 B1270764 4-Aminomethylphenylboronic acid hydrochloride CAS No. 75705-21-4

4-Aminomethylphenylboronic acid hydrochloride

Cat. No. B1270764
CAS RN: 75705-21-4
M. Wt: 187.43 g/mol
InChI Key: HUZNRXFJHYNUMV-UHFFFAOYSA-N
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Description

4-Aminomethylphenylboronic acid hydrochloride (CAS Number: 75705-21-4) is a chemical compound with the molecular weight of 187.43 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(aminomethyl)phenylboronic acid hydrochloride . The InChI code is 1S/C7H10BNO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4,10-11H,5,9H2;1H .


Chemical Reactions Analysis

4-Aminomethylphenylboronic acid hydrochloride can be used to prepare modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice . It can also be used to prepare a modified carbon electrode adsorbed with aminophenol, used for the detection of NADH and H2O2 .


Physical And Chemical Properties Analysis

4-Aminomethylphenylboronic acid hydrochloride is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Sugar Sensor

4-Aminomethylphenylboronic acid hydrochloride can be used to prepare a modified reduced graphene composite material. This material can be used as a sugar sensor to detect the analyte in fruit juice .

Detection of NADH and H2O2

The compound can be used to modify a carbon electrode adsorbed with aminophenol. This modified electrode can be used for the detection of NADH and H2O2 .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions of 4-Aminomethylphenylboronic acid hydrochloride could involve its use in the preparation of modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice . It could also be used to prepare a modified carbon electrode adsorbed with aminophenol, used for the detection of NADH and H2O2 .

Mechanism of Action

Target of Action

4-Aminomethylphenylboronic acid hydrochloride is a versatile compound with a variety of applications. It has been used in the preparation of modified reduced graphene composite materials . These materials are often used as sugar sensors to detect analytes in fruit juice . The compound also plays a role in the modification of carbon electrodes, which are used for the detection of NADH and H2O2 .

Mode of Action

Its boronic acid moiety is known to form reversible covalent bonds with diols, a property that is often exploited in the design of sensors . This suggests that the compound may interact with its targets through the formation of boronate esters.

Biochemical Pathways

Given its use in sensor technology, it is likely that it interacts with biochemical pathways involving the analytes it is designed to detect, such as glucose or other sugars in the case of sugar sensors .

Result of Action

The result of the action of 4-Aminomethylphenylboronic acid hydrochloride is largely dependent on its application. In the context of sensor technology, the compound’s interaction with its target analyte results in a detectable signal, allowing for the quantification of the analyte in a given sample .

Action Environment

The action of 4-Aminomethylphenylboronic acid hydrochloride can be influenced by various environmental factors. As mentioned earlier, the compound is sensitive to light, oxygen, and temperature . Therefore, these factors must be carefully controlled to ensure the compound’s stability and efficacy. Additionally, the pH of the environment could potentially affect the formation of boronate esters, thereby influencing the compound’s interaction with its targets.

properties

IUPAC Name

[4-(aminomethyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4,10-11H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZNRXFJHYNUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370202
Record name 4-Aminomethylphenylboronic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminomethylphenylboronic acid hydrochloride

CAS RN

75705-21-4
Record name 4-Aminomethylphenylboronic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)benzeneboronic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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